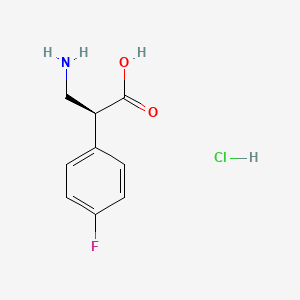![molecular formula C42H48Si B6309426 Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane CAS No. 272436-72-3](/img/structure/B6309426.png)
Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane
Overview
Description
Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane (BTB-DMS) is a silane-based compound that has been studied for its potential application in various scientific research areas. It is an organic, highly stable, and non-toxic compound which has the potential to be used as a reagent, an intermediate, or a catalyst for various chemical reactions. BTB-DMS has been used in a variety of fields, including organic synthesis, drug development, and materials science.
Scientific Research Applications
Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of pharmaceuticals, as a reagent in the synthesis of polymers, and as a catalyst in the synthesis of organometallic compounds. It has also been used in the development of new materials, such as photovoltaic cells and semiconductors.
Mechanism of Action
Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane has been used in a variety of scientific research applications due to its ability to act as a catalyst or a reagent in chemical reactions. It can act as a Lewis acid, a Bronsted acid, or a Lewis base in chemical reactions. It can also act as a nucleophile or an electrophile in chemical reactions.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to be non-toxic and biodegradable. It has also been found to be non-mutagenic and non-carcinogenic. In addition, it has been found to have no adverse effects on the environment.
Advantages and Limitations for Lab Experiments
The major advantage of using Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane in lab experiments is its stability. It is a highly stable compound that does not react with other compounds, making it ideal for use in lab experiments. The major limitation of using this compound in lab experiments is its cost. It is a relatively expensive compound, which can limit its use in certain experiments.
Future Directions
The potential future applications of Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane are numerous. It could be used as a reagent or a catalyst in the synthesis of novel pharmaceuticals or materials. It could also be used as a reagent in the synthesis of organometallic compounds or polymers. Additionally, it could be used in the development of new materials, such as photovoltaic cells and semiconductors. Finally, it could be used as a reagent in the synthesis of functionalized nanomaterials.
properties
IUPAC Name |
bis[4-(4-tert-butylphenyl)-2-methyl-1H-inden-1-yl]-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H48Si/c1-27-25-37-33(29-17-21-31(22-18-29)41(3,4)5)13-11-15-35(37)39(27)43(9,10)40-28(2)26-38-34(14-12-16-36(38)40)30-19-23-32(24-20-30)42(6,7)8/h11-26,39-40H,1-10H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAZMODMAITDPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2C1[Si](C)(C)C3C(=CC4=C(C=CC=C34)C5=CC=C(C=C5)C(C)(C)C)C)C6=CC=C(C=C6)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H48Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



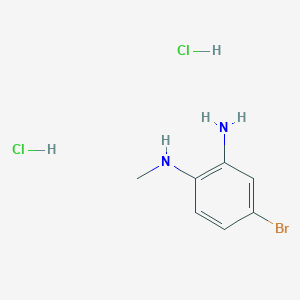
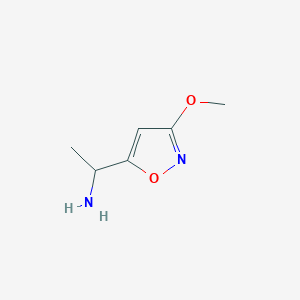
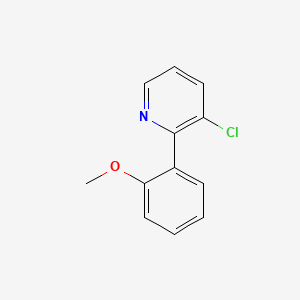
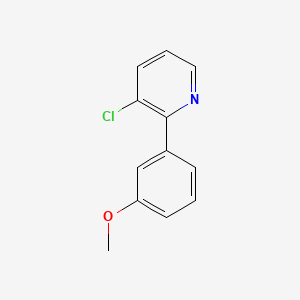
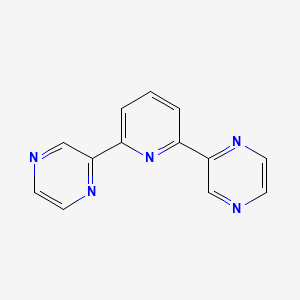
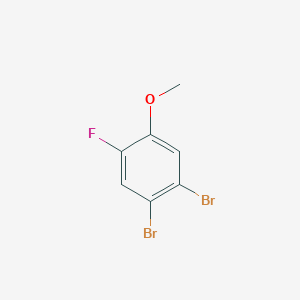


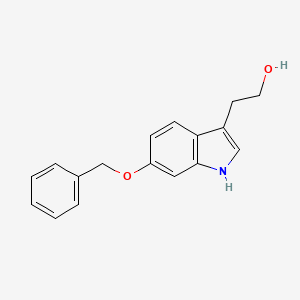
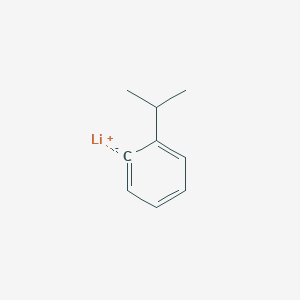
![Benzyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B6309428.png)
